REACTION_CXSMILES
|
C[O:2][C:3](=[O:19])[C@@H:4]1[CH2:8][CH2:7][C:6](=[O:9])[N:5]1[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]#[N:18])=[CH:13][CH:12]=1.[Li+:20].[OH-].[ClH:22]>C1COCC1.O>[C:17]([C:14]1[CH:13]=[CH:12][C:11]([CH2:10][N:5]2[C:6](=[O:9])[CH2:7][CH2:8][C@H:4]2[C:3]([OH:19])=[O:2])=[CH:16][CH:15]=1)#[N:18].[Li+:20].[Cl-:22] |f:1.2,4.5,7.8|
|
Name
|
N-(4-Cyanobenzyl)-L-pyroglutamic acid methyl ester
|
Quantity
|
0.875 g
|
Type
|
reactant
|
Smiles
|
COC([C@H]1N(C(CC1)=O)CC1=CC=C(C=C1)C#N)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
0.294 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(CN2[C@@H](CCC2=O)C(=O)O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
[Li+].[Cl-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |